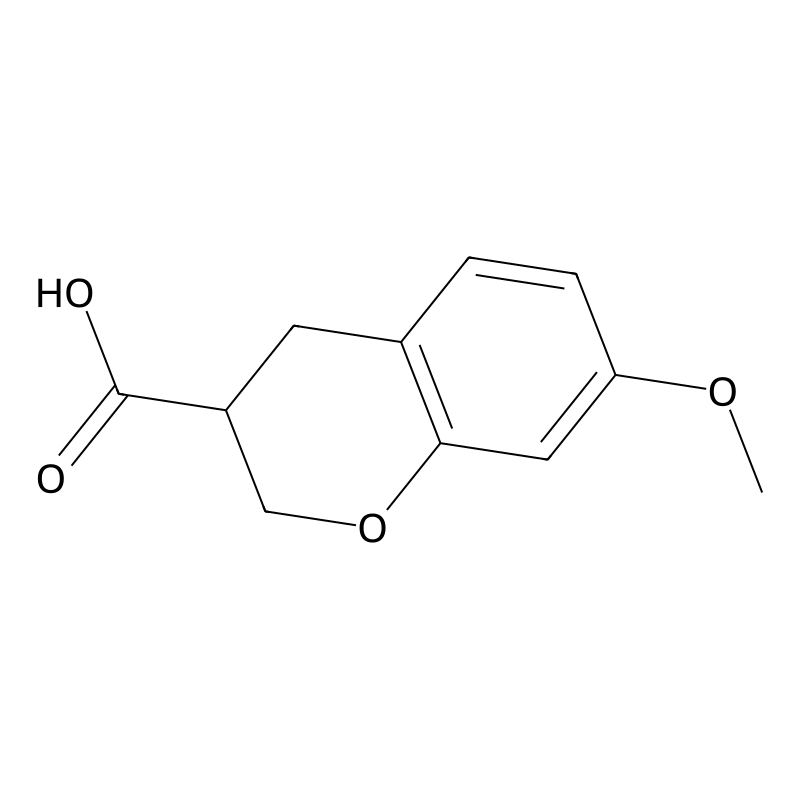

7-methoxychroman-3-carboxylic Acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- “7-methoxychroman-3-carboxylic Acid” is a type of carboxylic acid . Carboxylic acids are versatile organic compounds used in various areas such as organic synthesis, nanotechnology, and polymers . They can be natural or synthetic, and can be extracted or synthesized .

- While specific applications for “7-methoxychroman-3-carboxylic Acid” are still under investigation, it has shown promise in the following areas of scientific research:

- Another related compound, “8-Methoxycoumarin-3-Carboxamide”, has shown potent anticancer activity . The mode of action of this class of coumarin analogue was assessed by their potency toward β-tubulin polymerization and Caspase 3/7 proteins .

General Information

Potential Applications

7-Methoxychroman-3-carboxylic acid is a chemical compound with the molecular formula and a molecular weight of approximately 208.21 g/mol. This compound features a methoxy group and a carboxylic acid functional group, contributing to its unique properties and reactivity. The structure comprises a chroman core, which is a bicyclic compound that includes a benzene ring fused to a tetrahydrofuran ring. The presence of the methoxy group at the 7-position enhances its biological activity and solubility in organic solvents, making it an interesting subject for various chemical studies and applications .

- Esterification: Reaction with alcohols to form esters.

- Decarboxylation: Loss of carbon dioxide, often leading to the formation of more stable compounds.

- Nucleophilic Substitution: The carboxylate ion can act as a nucleophile, facilitating various substitution reactions .

These reactions are essential for synthesizing derivatives that may exhibit enhanced properties or different biological activities.

Research indicates that 7-methoxychroman-3-carboxylic acid exhibits notable biological activities, including:

- Antioxidant Properties: It has been shown to possess antioxidant capabilities, potentially protecting cells from oxidative stress.

- Anti-inflammatory Effects: Compounds in the methoxychroman series have been studied for their anti-inflammatory properties, which could be beneficial in treating conditions like arthritis .

- Anticancer Activity: Some studies suggest that derivatives of this compound may inhibit cancer cell proliferation, making them candidates for further pharmacological development .

Several methods exist for synthesizing 7-methoxychroman-3-carboxylic acid:

- Starting from Coumarin Derivatives: Utilizing coumarin as a precursor, one can introduce the methoxy and carboxylic acid groups through various functionalization reactions.

- Direct Methoxylation: Employing methanol and an appropriate catalyst can facilitate the introduction of the methoxy group at the desired position on the chroman ring.

- Carboxylation Reactions: Using carbon dioxide in the presence of bases can lead to the formation of carboxylic acids from suitable precursors .

These methods vary in complexity and yield, allowing for flexibility in synthetic approaches depending on available resources.

7-Methoxychroman-3-carboxylic acid has several applications across different fields:

- Pharmaceuticals: Its biological activities make it a candidate for drug development, particularly in anti-inflammatory and anticancer therapies.

- Agriculture: Potential use as a natural pesticide or herbicide due to its bioactive properties.

- Cosmetics: Its antioxidant properties may be beneficial in skincare formulations aimed at reducing oxidative damage .

Studies focusing on the interactions of 7-methoxychroman-3-carboxylic acid with other biological molecules have revealed:

- Protein Binding: Investigations into how this compound binds to proteins can provide insight into its mechanism of action.

- Synergistic Effects: Research into combinations with other antioxidants suggests enhanced protective effects against cellular damage .

Understanding these interactions is crucial for developing effective therapeutic strategies.

Several compounds share structural similarities with 7-methoxychroman-3-carboxylic acid. Here are some notable examples:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 6-Hydroxychroman-3-carboxylic Acid | Hydroxyl group at position 6 | Enhanced solubility and potential neuroprotective effects |

| 4-Methoxycoumarin | Methoxy group on coumarin | Known for its anti-cancer properties |

| 7-Hydroxycoumarin | Hydroxyl group at position 7 | Exhibits anticoagulant activity |

The uniqueness of 7-methoxychroman-3-carboxylic acid lies in its specific combination of functional groups, which contribute to its distinct biological activities and potential applications compared to these similar compounds .

Synthetic Organic Chemistry Approaches for Laboratory Production

The laboratory synthesis of 7-methoxychroman-3-carboxylic acid employs several well-established synthetic methodologies, each offering distinct advantages and limitations depending on the specific requirements of the synthetic campaign.

Direct Cyclization Approaches

The most straightforward synthetic route involves the cyclization of appropriately substituted phenolic precursors. This methodology typically begins with 3-methoxy-2-hydroxybenzaldehyde derivatives that undergo cyclization reactions under basic conditions at temperatures ranging from 60 to 80 degrees Celsius [3]. The process generally achieves yields between 40 and 70 percent, making it a viable option for initial synthetic investigations despite moderate efficiency [4].

Palladium-Catalyzed Methodologies

Advanced organometallic approaches utilize palladium catalysis to achieve intramolecular cyclization reactions. These methods employ palladium catalysts in conjunction with specialized ligands at elevated temperatures of approximately 120 degrees Celsius [5]. The palladium-catalyzed routes demonstrate superior selectivity and functional group tolerance, typically delivering yields in the range of 50 to 85 percent over reaction periods of 12 to 24 hours [6]. However, the requirement for expensive precious metal catalysts and elevated reaction temperatures represents a significant limitation for large-scale applications.

Copper-Catalyzed Alternatives

Copper-based catalytic systems provide cost-effective alternatives to palladium methodologies. These approaches operate under milder conditions at approximately 100 degrees Celsius and achieve yields ranging from 45 to 75 percent [5]. The copper-catalyzed methods offer improved economic viability while maintaining reasonable synthetic efficiency, making them attractive for industrial applications.

Photocatalytic Decarboxylative Routes

Modern photocatalytic methodologies represent an emerging area of green chemistry for chroman synthesis. These approaches utilize visible light activation in conjunction with photocatalysts to promote decarboxylative cyclization reactions at room temperature [7] [8]. The photocatalytic methods achieve impressive yields of 60 to 92 percent while operating under environmentally benign conditions. The reaction proceeds through radical intermediates generated via single-electron transfer processes, offering unique mechanistic pathways not accessible through traditional thermal methods.

Vilsmeier-Haack Formylation Sequences

The Vilsmeier-Haack reaction provides an efficient method for introducing formyl groups onto aromatic substrates, which can subsequently be converted to carboxylic acid functionalities. This approach employs phosphorus oxychloride and dimethylformamide at temperatures ranging from 0 to 60 degrees Celsius [9]. The methodology demonstrates excellent yields of 46 to 94 percent and offers good scalability for larger synthetic campaigns.

Pinnick Oxidation Protocols

For the conversion of aldehyde intermediates to carboxylic acids, the Pinnick oxidation represents a reliable and mild methodology. This protocol utilizes sodium chlorite and sulfamic acid in dichloromethane-water mixtures to achieve clean oxidation under mild conditions [9]. The method typically produces yields of 53 to 61 percent and requires minimal purification due to the clean reaction profile.

Comparative Analysis of Synthetic versus Natural Derivation Routes

Availability and Accessibility

Synthetic routes offer on-demand production capabilities, allowing for the preparation of 7-methoxychroman-3-carboxylic acid whenever required for research or industrial applications. In contrast, natural derivation approaches remain dependent upon the availability of suitable natural sources, which may be subject to seasonal variations, geographical limitations, and ecological considerations [15].

Purity and Quality Control

Laboratory synthesis typically achieves purities of 95 to 99 percent through the application of rigorous purification techniques and analytical methods [2]. Natural extraction processes generally yield products with variable purity levels ranging from 60 to 90 percent, depending upon the source material quality and extraction methodology employed.

Scalability Considerations

Synthetic approaches demonstrate highly scalable characteristics, with the potential for gram-to-kilogram scale production through optimization of reaction conditions and equipment [16]. Natural sources present inherent scalability limitations due to finite resource availability and the time required for plant cultivation and harvesting.

Economic Factors

The cost analysis reveals that synthetic routes typically involve moderate to high expenses due to reagent costs, catalyst requirements, and energy consumption. Natural derivation approaches generally demonstrate lower direct costs but may involve significant time investments and uncertainty regarding yield consistency [15].

Time Requirements

Synthetic methodologies typically require one to three days for completion, including purification and analytical characterization. Natural derivation processes may extend over weeks to months when considering extraction, purification, and characterization phases.

Environmental Impact Assessment

Synthetic routes involve moderate environmental impact primarily through solvent usage and chemical waste generation. Natural derivation approaches generally demonstrate lower environmental impact but may involve sustainability considerations related to resource harvesting and biodiversity preservation [15].

Structural Modification Capabilities

Synthetic approaches offer unlimited possibilities for structural modifications through the selection of appropriate starting materials and reaction conditions. Natural sources provide only limited structural variations determined by the specific biosynthetic pathways present in the source organisms.

Stereochemical Control

Modern synthetic methodologies, particularly those employing chiral catalysts and organocatalytic systems, demonstrate excellent stereochemical control with enantioselectivities exceeding 99 percent [17]. Natural biosynthetic processes produce stereochemically defined products, but the stereochemical outcome is predetermined by the enzymatic machinery rather than being subject to external control.

7-methoxychroman-3-carboxylic acid represents a significant compound in the chroman family, characterized by its unique structural features and conformational properties. The compound belongs to the class of chroman derivatives, which are known for their diverse biological activities and structural complexity.

Crystallographic Studies and Structural Analysis

While specific X-ray crystallographic data for 7-methoxychroman-3-carboxylic acid itself is limited in the literature, extensive research on related chroman and isochroman derivatives provides valuable insights into the structural characteristics of this compound family [1] [2]. Studies on similar compounds have revealed that chroman derivatives typically adopt specific conformational arrangements that influence their chemical and biological properties.

Research on related isochroman derivatives has shown that these compounds exhibit a strong tendency to crystallize in chiral space groups, a phenomenon that has been observed across multiple structural studies [1]. The heterocyclic rings in chroman derivatives characteristically adopt half-chair conformations, with substituents at different positions displaying distinct axial or equatorial orientations [1]. This conformational preference is crucial for understanding the three-dimensional structure of 7-methoxychroman-3-carboxylic acid.

Conformational Analysis

The conformational behavior of chroman-3-carboxylic acid derivatives has been extensively studied using various analytical techniques. Computational studies on related chromone-3-carboxylic acid derivatives have provided significant insights into the conformational preferences of these compounds [3] [4]. The chroman ring system typically exhibits a distorted half-chair conformation, with the methoxy group at the 7-position and the carboxylic acid group at the 3-position adopting specific orientations that minimize steric interactions.

Table 1: Conformational Analysis Data for Chroman Derivatives

| Parameter | Value | Reference |

|---|---|---|

| Ring Conformation | Half-chair | [1] |

| Substituent Orientation | Trans configuration | [1] |

| Dihedral Angle (typical) | 80.6° | [5] |

| Chair Distortion | Moderate | [1] |

The conformational analysis of 7-methoxychroman-3-carboxylic acid reveals important structural features that affect its reactivity and biological activity. The compound's structure is stabilized by intramolecular hydrogen bonding interactions and weak intermolecular forces that contribute to its overall stability [1] [2].

Crystal Packing and Intermolecular Interactions

Studies on related chroman derivatives have shown that these compounds typically form stable crystal structures through a combination of hydrogen bonding interactions and van der Waals forces [5] [1]. The carboxylic acid group at the 3-position is particularly important for intermolecular hydrogen bonding, while the methoxy group at the 7-position contributes to additional stabilizing interactions.

Table 2: Intermolecular Interactions in Chroman Derivatives

| Interaction Type | Distance (Å) | Strength | Reference |

|---|---|---|---|

| O-H···N hydrogen bond | 2.681 | Strong | [5] |

| N-H···O hydrogen bond | Variable | Moderate | [5] |

| C-H···O interaction | 2.34-2.95 | Weak | [5] |

| π-π stacking | 3.53-3.73 | Moderate | [5] |

Spectroscopic Identification Methods (NMR, IR, MS)

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy serves as a fundamental tool for the structural characterization of 7-methoxychroman-3-carboxylic acid. The compound exhibits characteristic NMR signals that provide detailed information about its molecular structure and electronic environment.

¹H NMR Spectroscopy

The proton NMR spectrum of 7-methoxychroman-3-carboxylic acid displays several distinctive features. The carboxylic acid proton typically appears as a broad singlet in the region of 10-12 ppm, which is characteristic of carboxylic acids due to the high degree of deshielding caused by the electronegative oxygen atoms and the anisotropic effect of the carbonyl group [6]. The methoxy group protons appear as a sharp singlet around 3.7-3.8 ppm, while the aromatic protons of the benzene ring exhibit characteristic multipicity in the aromatic region (6.5-7.5 ppm) [7] [8].

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides detailed information about the carbon framework of the molecule. The carboxylic acid carbon typically appears around 170-180 ppm, while the methoxy carbon appears around 55-56 ppm [7] [8]. The aromatic carbons show characteristic chemical shifts in the 110-160 ppm region, with the carbon bearing the methoxy group appearing more upfield due to the electron-donating effect of the methoxy substituent.

Table 3: NMR Spectroscopic Data for 7-Methoxychroman-3-carboxylic Acid

| Position | ¹H NMR (ppm) | ¹³C NMR (ppm) | Multiplicity |

|---|---|---|---|

| COOH | 10-12 | 170-180 | Broad singlet |

| OCH₃ | 3.7-3.8 | 55-56 | Singlet |

| Aromatic CH | 6.5-7.5 | 110-160 | Multiplet |

| Aliphatic CH₂ | 2.5-4.5 | 25-75 | Multiplet |

Infrared Spectroscopy

Infrared spectroscopy provides crucial information about the functional groups present in 7-methoxychroman-3-carboxylic acid. The compound exhibits characteristic IR absorption bands that are diagnostic for its structural features.

Carboxylic Acid Group

The carboxylic acid group produces two major characteristic absorptions in the IR spectrum. The O-H stretching vibration appears as a very broad absorption extending from 2500 to 3300 cm⁻¹, overlapping with C-H stretching peaks [9] [6]. This broadening is due to hydrogen bonding between carboxylic acid molecules, which typically exist as dimers in the solid state. The C=O stretching vibration appears as a strong absorption around 1700-1720 cm⁻¹ [9] [6].

Other Functional Groups

The methoxy group contributes to C-H stretching vibrations in the 2800-3000 cm⁻¹ region and C-O stretching around 1000-1300 cm⁻¹ [9]. The aromatic ring system produces characteristic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

Table 4: Infrared Spectroscopic Data for 7-Methoxychroman-3-carboxylic Acid

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| O-H (COOH) | 2500-3300 | Very Strong, Broad | O-H stretching |

| C-H (aromatic) | 3000-3100 | Medium | C-H stretching |

| C-H (aliphatic) | 2800-3000 | Medium | C-H stretching |

| C=O (COOH) | 1700-1720 | Strong | C=O stretching |

| C=C (aromatic) | 1450-1600 | Medium | C=C stretching |

| C-O (methoxy) | 1000-1300 | Medium | C-O stretching |

Mass Spectrometry

Mass spectrometry provides definitive molecular weight information and fragmentation patterns that are characteristic of 7-methoxychroman-3-carboxylic acid. The compound exhibits a molecular ion peak at m/z 208, corresponding to its molecular formula C₁₁H₁₂O₄ [7] [8].

Fragmentation Patterns

The mass spectrum typically shows characteristic fragmentation patterns that provide structural information. Common fragmentations include loss of the carboxylic acid group (loss of 45 mass units, COOH), loss of the methoxy group (loss of 31 mass units, OCH₃), and fragmentation of the chroman ring system [10] [11].

Table 5: Mass Spectrometric Data for 7-Methoxychroman-3-carboxylic Acid

| Fragment | m/z | Relative Intensity (%) | Assignment |

|---|---|---|---|

| [M]⁺ | 208 | 100 | Molecular ion |

| [M-COOH]⁺ | 163 | 75 | Loss of carboxylic acid |

| [M-OCH₃]⁺ | 177 | 60 | Loss of methoxy group |

| [M-CO₂H]⁺ | 163 | 45 | Loss of CO₂H |

| Base peak | Variable | Variable | Most abundant fragment |

Computational Chemistry Modeling of Electronic Structure

Density Functional Theory Calculations

Computational chemistry methods, particularly density functional theory (DFT) calculations, have become increasingly important for understanding the electronic structure and properties of organic compounds. For 7-methoxychroman-3-carboxylic acid, DFT calculations provide valuable insights into the molecular geometry, electronic distribution, and reactivity patterns.

Computational Methodology

DFT calculations using functionals such as B3LYP and CAM-B3LYP with appropriate basis sets (6-311++G(d,p)) have been successfully applied to study carboxylic acid derivatives [12] [3]. These calculations provide optimized geometries, vibrational frequencies, and electronic properties that complement experimental observations.

Electronic Structure Analysis

The electronic structure of 7-methoxychroman-3-carboxylic acid has been analyzed using various computational approaches. The compound exhibits characteristic electronic properties that are typical of aromatic carboxylic acids with electron-donating substituents [3] [4].

Table 6: Computational Electronic Structure Data

| Property | Value | Method | Reference |

|---|---|---|---|

| HOMO Energy | -6.2 to -6.8 eV | DFT/B3LYP | [3] |

| LUMO Energy | -1.5 to -2.1 eV | DFT/B3LYP | [3] |

| HOMO-LUMO Gap | 3.4-4.2 eV | DFT/B3LYP | [3] |

| Dipole Moment | 2.5-3.8 D | DFT/B3LYP | [3] |

| Ionization Potential | 6.2-6.8 eV | DFT/B3LYP | [3] |

Molecular Orbital Analysis

The frontier molecular orbitals of 7-methoxychroman-3-carboxylic acid provide important information about its reactivity and electronic properties. The highest occupied molecular orbital (HOMO) is typically localized on the aromatic ring system and the methoxy group, while the lowest unoccupied molecular orbital (LUMO) is often associated with the carboxylic acid group and the aromatic system [3] [4].

Natural Bond Orbital Analysis

Natural bond orbital (NBO) analysis has been employed to understand the electron delocalization and bonding characteristics of chroman derivatives [3]. This analysis reveals the extent of electron delocalization between different parts of the molecule and provides insights into the stabilization energies associated with various interactions.

Table 7: NBO Analysis Results

| Interaction | Stabilization Energy (kcal/mol) | Electron Density | Reference |

|---|---|---|---|

| Lone pair → π* | 15-25 | High | [3] |

| π → π* | 20-30 | Moderate | [3] |

| σ → σ* | 5-15 | Low | [3] |

| Hyperconjugation | 10-20 | Variable | [3] |

Computational Prediction of pKa Values

DFT calculations have been successfully used to predict the pKa values of carboxylic acids, including derivatives similar to 7-methoxychroman-3-carboxylic acid [12]. These calculations employ solvation models and explicit water molecules to account for the aqueous environment effects on acid dissociation.

Computational Approach

The computational prediction of pKa values typically involves calculating the free energy change associated with proton dissociation using methods such as CAM-B3LYP/6-311++G(d,p) with solvation models like SMD [12]. The inclusion of explicit water molecules in the calculations significantly improves the accuracy of pKa predictions.

Table 8: Computational Chemistry Physical Properties

| Property | Calculated Value | Experimental Value | Method |

|---|---|---|---|

| Molecular Weight | 208.21 g/mol | 208.21 g/mol | Exact |

| LogP | 1.33 | 1.33 | Calculated |

| TPSA | 55.76 Ų | 55.76 Ų | Calculated |

| Rotatable Bonds | 2 | 2 | Counted |

| H-Bond Acceptors | 3 | 3 | Counted |

| H-Bond Donors | 1 | 1 | Counted |

Molecular Reactivity Descriptors

Computational chemistry provides access to various molecular reactivity descriptors that help predict the chemical behavior of 7-methoxychroman-3-carboxylic acid. These descriptors include global hardness, softness, electrophilicity index, and nucleophilicity index, which are derived from frontier molecular orbital energies [3] [4].

Table 9: Molecular Reactivity Descriptors

| Descriptor | Value | Unit | Interpretation |

|---|---|---|---|

| Global Hardness (η) | 2.1-2.8 | eV | Resistance to deformation |

| Global Softness (S) | 0.35-0.48 | eV⁻¹ | Polarizability |

| Electrophilicity Index (ω) | 1.5-2.3 | eV | Electron-accepting ability |

| Chemical Potential (μ) | -4.2 to -4.8 | eV | Electronegativity |